5-Bromo-2-ethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromination and cyclization are key steps in the synthesis of complex brominated aromatic compounds . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis suggests a multi-step process that could be adapted for the synthesis of 5-Bromo-2-ethoxybenzoic acid .
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine and other substituents on the aromatic ring. For example, tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) features a distorted trigonal bipyramidal coordination around the antimony atom, with intramolecular contacts between antimony and methoxy oxygen atoms . This indicates that the presence of bromine and other substituents can significantly influence the molecular geometry and intramolecular interactions of such compounds.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . The reactivity of the bromine atom in these compounds suggests that 5-Bromo-2-ethoxybenzoic acid could also participate in similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives can be inferred from their structural features and reactivity. For example, the lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibit remarkable solid-solid phase transitions, luminescent properties, and bacteriostatic activities . These properties suggest that 5-Bromo-2-ethoxybenzoic acid may also display unique thermal, optical, and biological characteristics.
Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which can be derived from 5-Bromo-2-ethoxybenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures: The preparation of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material is dimethyl terephthalate, which is cheap and easily available .
- Summary of Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
properties
IUPAC Name |
5-bromo-2-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIATVCNUJMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410153 | |
Record name | 5-bromo-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzoic acid | |
CAS RN |
60783-90-6 | |
Record name | 5-bromo-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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